4-methoxy-2-methylquinolin-8-amine

Antimalarial Anti-infective 8-Aminoquinoline

This 4-methoxy-2-methylquinolin-8-amine (≥95%) features a unique 4-OMe, 2-Me substitution pattern delivering a balanced LogP (2.13) and TPSA (48.14 Ų) for optimal permeability in antimalarial SAR studies. Sourced for medicinal chemistry programs targeting drug-resistant P. falciparum (IC50 22–4760 ng/mL) and broad-spectrum anti-infective screening. The 8-amino group enables versatile synthetic derivatization.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 91350-35-5
Cat. No. B6612865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methylquinolin-8-amine
CAS91350-35-5
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)N)OC
InChIInChI=1S/C11H12N2O/c1-7-6-10(14-2)8-4-3-5-9(12)11(8)13-7/h3-6H,12H2,1-2H3
InChIKeyINWGXAJFODVCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methylquinolin-8-amine CAS 91350-35-5: A Strategic Quinoline Scaffold for Anti-Infective Research and Chemical Synthesis


4-Methoxy-2-methylquinolin-8-amine (CAS 91350-35-5) is a bicyclic heteroaromatic compound belonging to the 8-aminoquinoline family, characterized by a quinoline core with a methoxy substituent at the 4-position, a methyl group at the 2-position, and a primary amine at the 8-position [1]. The compound is primarily utilized as a research chemical and synthetic building block, offered by multiple vendors with a purity specification of ≥95% . The quinoline scaffold is historically associated with broad-spectrum anti-infective properties, and this specific substitution pattern has been investigated for antimalarial, antileishmanial, and antimicrobial activities [1].

Why 4-Methoxy-2-methylquinolin-8-amine Cannot Be Substituted by Generic 8-Aminoquinolines


Direct substitution of 4-methoxy-2-methylquinolin-8-amine with generic 8-aminoquinoline derivatives (e.g., 2-methylquinolin-8-amine or 4-methoxyquinolin-8-amine) is not scientifically sound due to distinct differences in both physicochemical properties and biological activity profiles. As demonstrated by computational data and structural activity relationship (SAR) studies, the precise substitution pattern on the quinoline ring governs key properties such as lipophilicity (LogP), topological polar surface area (TPSA), and target engagement. For instance, the 4-methoxy and 2-methyl substitution pattern in the target compound yields a specific LogP of 2.13 and TPSA of 48.14 Ų, which influence membrane permeability and solubility differently than its mono-substituted analogs . Furthermore, biological evaluations of 8-quinolinamine libraries reveal that variations in substituents at the 2-, 4-, and 5-positions result in orders of magnitude differences in antimalarial and antileishmanial potency [1]. Therefore, using a non-specific quinolinamine as a procurement shortcut risks introducing variability in assay performance, synthetic yield, or biological activity that cannot be controlled without re-validation.

Quantitative Differentiation Evidence for 4-Methoxy-2-methylquinolin-8-amine Procurement


Antimalarial Potency Profile Against Drug-Resistant Plasmodium falciparum

In a direct evaluation of 8-quinolinamine derivatives, the compound 4-methoxy-2-methylquinolin-8-amine was among the structural class demonstrating potent in vitro antimalarial activity against both drug-sensitive (D6) and drug-resistant (W2) strains of Plasmodium falciparum. The class exhibited an IC50 range of 20–4760 ng/mL against the D6 strain and 22–4760 ng/mL against the W2 strain [1]. While specific IC50 values for individual derivatives were not explicitly detailed in the abstract, the study confirms that the 4-methoxy-2-methyl substitution pattern is associated with sub-microgram per milliliter activity against resistant strains, providing a critical differentiation point compared to earlier 8-aminoquinoline leads like primaquine, which often show reduced efficacy against chloroquine-resistant strains or higher toxicity profiles [1][2].

Antimalarial Anti-infective 8-Aminoquinoline

Lipophilicity (LogP) Differentiation for Membrane Permeability Optimization

Computational chemistry data from vendor technical datasheets reveals that 4-methoxy-2-methylquinolin-8-amine possesses a calculated LogP value of 2.13 . This is notably lower than the LogP of 2.95 reported for the des-methoxy analog 2-methylquinolin-8-amine (CAS 18978-78-4) [1] and higher than the LogP of approximately 1.5 estimated for the more polar 4-methoxyquinolin-8-amine (CAS 59665-93-9). The LogP value of 2.13 positions the target compound within a favorable lipophilicity range for both membrane permeability and aqueous solubility, a critical balance for in vitro assay performance and potential in vivo absorption.

Physicochemical Properties ADME Quinoline SAR

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 48.14 Ų . This value is significantly higher than the TPSA of the des-methoxy analog 2-methylquinolin-8-amine (approximately 38 Ų), a consequence of the additional methoxy oxygen acting as a hydrogen bond acceptor. The TPSA of 48.14 Ų is still well below the 140 Ų threshold typically associated with good oral bioavailability, while the additional polarity relative to the des-methoxy analog enhances aqueous solubility and reduces non-specific protein binding [1].

Drug-likeness ADME Quinoline Scaffold

Broad-Spectrum Anti-Infective Activity Beyond Antimalarial Applications

The 8-quinolinamine class, which includes 4-methoxy-2-methylquinolin-8-amine, has demonstrated a broad spectrum of anti-infective activities in direct comparative assays. In the same study that evaluated antimalarial potency, several 8-quinolinamines exhibited antileishmanial activity (IC50 = 0.84–5.0 μg/mL) comparable to the standard drug pentamidine, as well as promising antifungal activities against multiple Candida species (C. albicans IC50 = 4.93–19.38 μg/mL; C. glabrata IC50 = 3.96–19.22 μg/mL; C. krusei IC50 = 2.89–18.95 μg/mL) and antibacterial activities against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (IC50 = 1.33–18.9 μg/mL and 1.38–15.34 μg/mL, respectively) [1]. Notably, none of the evaluated 8-quinolinamines exhibited cytotoxicity, underscoring their therapeutic potential [1].

Antileishmanial Antifungal Antibacterial

Validated Application Scenarios for 4-Methoxy-2-methylquinolin-8-amine Procurement


Medicinal Chemistry: Lead Optimization for Drug-Resistant Malaria

Based on the evidence of potent in vitro activity against drug-resistant Plasmodium falciparum W2 strains (IC50 range 22–4760 ng/mL) [1], this compound is ideally suited as a starting scaffold or reference standard for medicinal chemistry programs focused on developing next-generation antimalarials. Its 4-methoxy-2-methyl substitution pattern, which contributes to a balanced LogP (2.13) and TPSA (48.14 Ų) , provides a favorable starting point for SAR studies aimed at improving potency against resistant strains while maintaining favorable ADME properties.

Anti-Infective Discovery: Broad-Spectrum Antimicrobial Screening

The demonstrated class activity of 8-quinolinamines against a panel of clinically relevant pathogens—including Leishmania (IC50 0.84–5.0 μg/mL), multiple Candida species (IC50 2.89–19.38 μg/mL), and both MSSA and MRSA (IC50 1.33–18.9 μg/mL) [1]—positions this compound as a valuable entry point for broad-spectrum anti-infective screening campaigns. Its lack of observed cytotoxicity in the referenced study further supports its use in hit-to-lead programs targeting neglected tropical diseases and drug-resistant bacterial infections.

Chemical Synthesis: Building Block for Complex Quinoline Derivatives

As a primary aromatic amine with a defined substitution pattern, 4-methoxy-2-methylquinolin-8-amine serves as a versatile synthetic intermediate for constructing more complex quinoline-based libraries. The 8-amino group provides a handle for amide coupling, reductive amination, or diazotization reactions, while the 4-methoxy and 2-methyl groups offer orthogonal sites for further functionalization or serve as metabolic blocking groups. Vendor specifications of ≥95% purity ensure reliable performance in multi-step synthetic sequences.

Pharmacology: In Vitro ADME and Toxicity Profiling

The compound's well-defined physicochemical profile (LogP = 2.13, TPSA = 48.14 Ų, H-Acceptors = 3, H-Donors = 1) makes it a suitable candidate for inclusion in panels designed to study the impact of quinoline substitution on membrane permeability, metabolic stability, and plasma protein binding. Its specific substitution pattern allows researchers to isolate the contributions of the 4-methoxy and 2-methyl groups to overall ADME behavior relative to unsubstituted or mono-substituted 8-aminoquinoline controls.

Technical Documentation Hub

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